molecular formula C14H14N4OS2 B2569203 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(5-methylthiazol-2-yl)acetamide CAS No. 1351589-10-0

2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(5-methylthiazol-2-yl)acetamide

Cat. No.: B2569203
CAS No.: 1351589-10-0
M. Wt: 318.41
InChI Key: ZEXAGMQKCZZFSP-UHFFFAOYSA-N
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Description

2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(5-methylthiazol-2-yl)acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(5-methylthiazol-2-yl)acetamide typically involves the reaction of 2-aminobenzothiazole with methylamine and 5-methylthiazole-2-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(5-methylthiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Substituted benzothiazole derivatives

Scientific Research Applications

2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(5-methylthiazol-2-yl)acetamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(5-methylthiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it could interfere with cell signaling pathways and induce apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(5-methylthiazol-2-yl)acetamide stands out due to its dual thiazole structure, which imparts unique electronic and steric properties. This dual structure enhances its binding affinity to biological targets and its stability under various chemical conditions, making it a versatile compound for multiple applications.

Properties

IUPAC Name

2-[1,3-benzothiazol-2-yl(methyl)amino]-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS2/c1-9-7-15-13(20-9)17-12(19)8-18(2)14-16-10-5-3-4-6-11(10)21-14/h3-7H,8H2,1-2H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXAGMQKCZZFSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)CN(C)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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